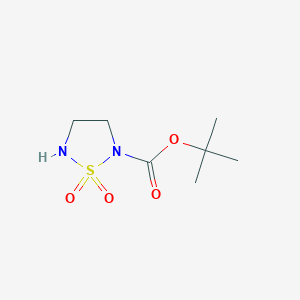
1-(Hydroxymethyl)-2-methylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Transformations : 1-(Hydroxymethyl)-2-methylcyclohexanol can be synthesized and transformed into various cyclohexanone derivatives. For instance, 1-silyl-2,6-diketones can be efficiently converted into 3-hydroxycyclohexanones, cyclohex-2-enones, or 1-(silylmethyl)cyclopentane-1,2-diols under specific conditions. These compounds can further be transformed into 2-methylenecyclopentanols or 1-(hydroxymethyl)cyclopentane-1,2-diols (Chiara et al., 2006). Also, nucleophilic hydroxymethylation has been performed using specific Grignard reagents, showcasing the versatile chemical behavior of these compounds (Tamao et al., 2003).
Catalysis and Reaction Mechanisms : Research has shown that hydronium ions in zeolite H-ZSM5 are highly active catalysts in the dehydration of cyclohexanol, with the reaction pathways influenced by the substitution patterns due to steric effects (Hintermeier et al., 2017). This indicates that the structure of cyclohexanol derivatives, like 1-(Hydroxymethyl)-2-methylcyclohexanol, can significantly affect their reactivity in catalytic processes.
Applications in Organic Synthesis
Derivative Synthesis : Compounds with structures similar to 1-(Hydroxymethyl)-2-methylcyclohexanol have been used as intermediates in the synthesis of a wide variety of organic molecules. For example, preparation and use of derivatives like (methoxymethoxy)methyllithium indicate their utility in generating more complex structures (Johnson et al., 2003).
Enzymatic Reactions and Biocatalysis : Certain studies have focused on the enzymatic reactions of cyclohexanone derivatives. The reduction of ketones using commercially available plants, for instance, showcases how such compounds can be used in more environmentally friendly and potentially sustainable chemical processes (Bruni et al., 2002).
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)-2-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7-4-2-3-5-8(7,10)6-9/h7,9-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFFQUJMGMVNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)-2-methylcyclohexanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2378132.png)

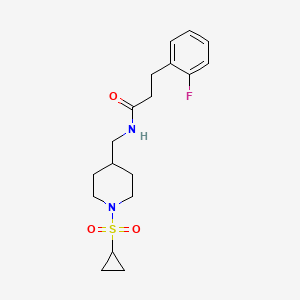

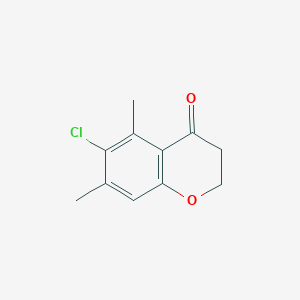
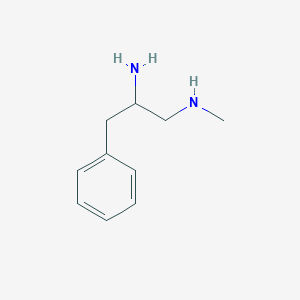
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2378141.png)

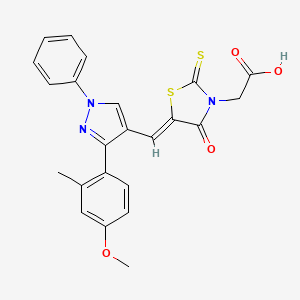

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2378148.png)
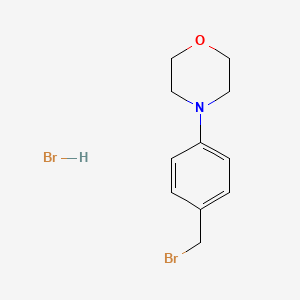
![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)
